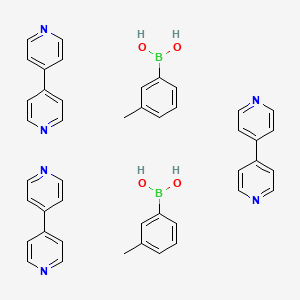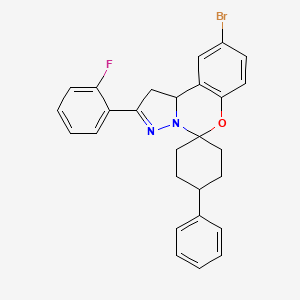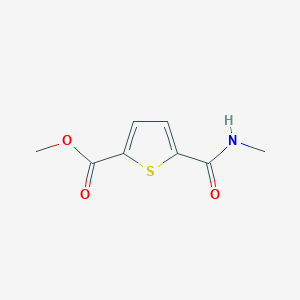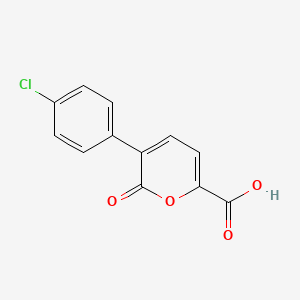
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is a compound that combines the properties of boronic acids and pyridine derivatives. Boronic acids are known for their ability to form stable covalent bonds with diols, which makes them valuable in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. Pyridine derivatives, on the other hand, are widely used in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)boronic acid typically involves the reaction of 3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. For 4-pyridin-4-ylpyridine, a common method involves the coupling of 4-bromopyridine with 4-pyridylboronic acid using a palladium-catalyzed Suzuki–Miyaura reaction .
Industrial Production Methods: Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (3-Methylphenyl)boronic acid can undergo oxidation to form phenols.
Reduction: Pyridine derivatives can be reduced to piperidines under hydrogenation conditions.
Substitution: Both components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: 3-Methylphenol.
Reduction: 4-Piperidylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.
Biology: Boronic acids are used in the development of enzyme inhibitors.
Medicine: Pyridine derivatives are key components in many pharmaceuticals.
Industry: Used in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action for (3-Methylphenyl)boronic acid involves the formation of covalent bonds with diols, which is crucial in the Suzuki–Miyaura coupling reaction. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired product. Pyridine derivatives often act as ligands, coordinating to metal centers and influencing their reactivity .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar in reactivity but lacks the methyl group.
4-Pyridylboronic acid: Similar in structure but with different substituents on the pyridine ring.
Uniqueness: (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is unique due to the presence of both boronic acid and pyridine functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
917814-64-3 |
|---|---|
Formule moléculaire |
C44H42B2N6O4 |
Poids moléculaire |
740.5 g/mol |
Nom IUPAC |
(3-methylphenyl)boronic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2C7H9BO2/c3*1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6-3-2-4-7(5-6)8(9)10/h3*1-8H;2*2-5,9-10H,1H3 |
Clé InChI |
SWNNACMPIVSNOI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C)(O)O.B(C1=CC(=CC=C1)C)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)



![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)

![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)

![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)

![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
